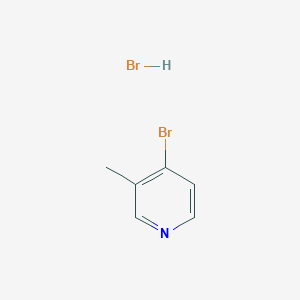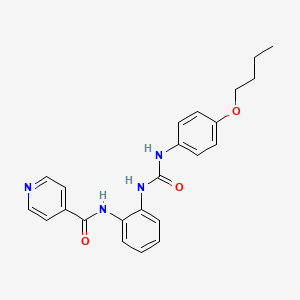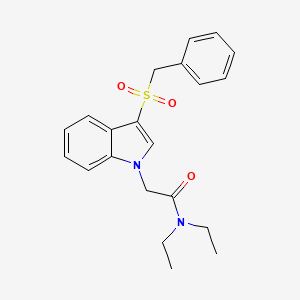
5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of key enzymes and pathways involved in fungal and cancer cell growth. It has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungal cells. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency and selectivity towards fungal and cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the investigation of its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is the development of more soluble derivatives of this compound for improved in vivo administration. Additionally, the exploration of its potential as a lead compound for the development of novel antifungal and anticancer agents is a promising area of research.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chlorobenzaldehyde, 2-ethylhexylamine, and thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the triazole ring.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antifungal and anticancer agent. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(2-ethylhexyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3S/c1-3-5-6-12(4-2)11-20-15(18-19-16(20)21)13-7-9-14(17)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZTGBIBUSJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)


![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
![N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide](/img/structure/B2758665.png)

![3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758670.png)




